

Cdk9-IN-14: A Technical Guide to its Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of **Cdk9-IN-14**, including its chemical structure, synthesis, biological activity, and the signaling pathways it modulates.

Chemical Structure and Properties

Cdk9-IN-14 is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₄O₄S. Its structure features a central aminothiazole scaffold, which is a common motif in kinase inhibitors.

Chemical Structure of Cdk9-IN-14 (MC180295)

A 2D representation of the chemical structure of **Cdk9-IN-14** (MC180295).

Synthesis of Cdk9-IN-14

The synthesis of **Cdk9-IN-14** involves the construction of the core aminothiazole ring system, likely through a Thorpe-Ziegler cyclization reaction, followed by functionalization. While a detailed, step-by-step protocol for the synthesis of **Cdk9-IN-14** is not publicly available in a

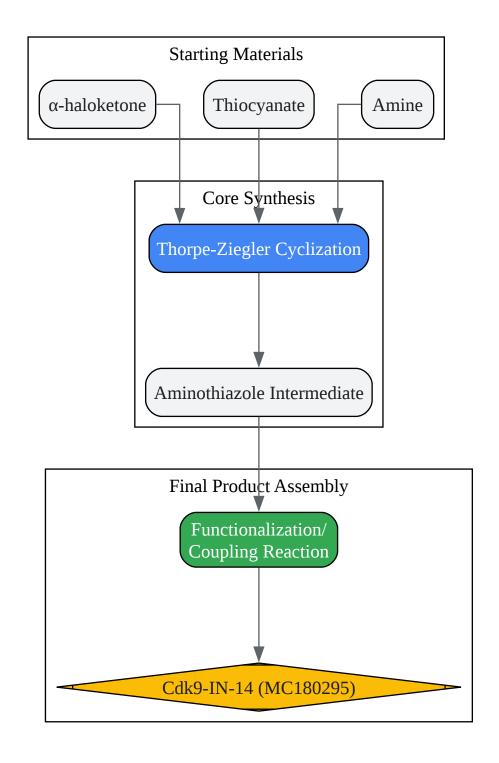


single source, the general synthetic strategy can be inferred from published literature on related compounds.

General Synthetic Workflow

The synthesis of **Cdk9-IN-14** and its analogs generally proceeds through the formation of a key aminothiazole intermediate. This is typically achieved via a Thorpe-Ziegler type reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile. The resulting cyclic enamine can then be further modified to introduce the desired substituents.





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Caption: Generalized synthetic workflow for Cdk9-IN-14.

Experimental Protocols



General Procedure for Aminothiazole Synthesis (Thorpe-Ziegler type reaction): A detailed, publicly available, step-by-step protocol for the specific synthesis of MC180295 is not available. However, the synthesis of analogous aminothiazole-containing CDK9 inhibitors has been described. These generally involve the reaction of an appropriate α -haloketone with a thiocyanate salt and a primary or secondary amine in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclization and formation of the aminothiazole core. Purification is usually achieved through column chromatography. For specific reaction conditions and reagent details, consulting the primary literature on the synthesis of related diaminothiazole CDK9 inhibitors is recommended.

Biological Activity and Data Presentation

Cdk9-IN-14 is a highly potent inhibitor of CDK9 with an IC50 in the low nanomolar range.[1] It exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.

In Vitro Kinase Inhibitory Activity

Kinase Target	IC50 (nM)	Reference
CDK9/cyclin T1	3 - 12	[4]
CDK1/cyclin B	138	[2]
CDK2/cyclin A	233	[2]
CDK2/cyclin E	367	[2]
CDK4/cyclin D1	112	[2]
CDK5/p25	186	[2]
CDK7/cyclin H	555	[2]

Cellular Activity

Cdk9-IN-14 demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[5] It shows particular potency against acute myeloid leukemia (AML) cell lines.[4]



Cell Line	Cancer Type	IC50 (nM)	Reference
MV4-11	AML	~20	[4]
MOLM-13	AML	~30	[4]
THP-1	AML	~50	[4]

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.[4]

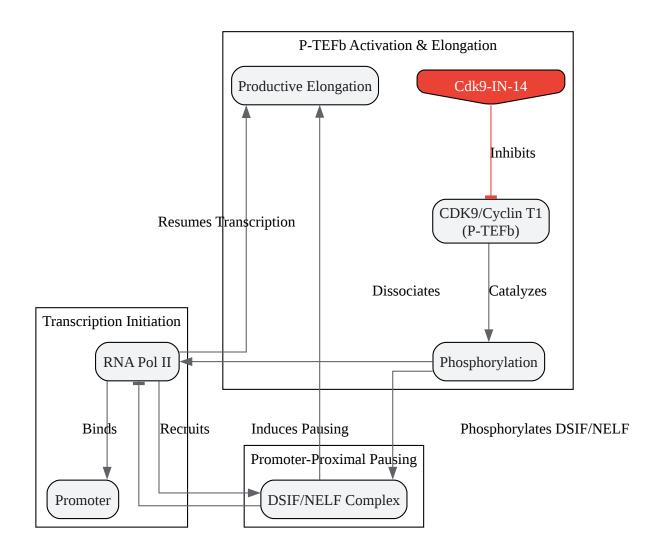
Species	Administrat ion	Dose (mg/kg)	Half-life (t½)	Bioavailabil ity (%)	Reference
Mouse	IV	1	0.86 h	-	[4]
Mouse	Oral	2.5	1.3 h	26	[4]
Mouse	IP	10	15.8 h	-	[4]
Rat	IV	1	~14 h	-	[4]

In vivo studies have demonstrated the anti-tumor efficacy of MC180295 in xenograft models of AML and colon cancer.[5] The compound has also been shown to work synergistically with the DNA methyltransferase inhibitor decitabine.[5]

CDK9 Signaling Pathway and Mechanism of Action

CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in transcription.





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Caption: CDK9 signaling pathway in transcriptional regulation.

CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, as well as components of the Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF) complexes. This phosphorylation event leads to the dissociation of NELF and the transition of DSIF into a positive elongation factor, allowing Pol II to proceed with productive transcription. **Cdk9-IN-14** exerts its therapeutic effect by inhibiting the kinase activity of CDK9,



thereby preventing the phosphorylation of its substrates and inducing a stall in transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription.

Conclusion

Cdk9-IN-14 (MC180295) is a potent and selective inhibitor of CDK9 with demonstrated anticancer activity in preclinical models. Its ability to modulate transcriptional processes makes it a valuable tool for research and a promising candidate for further drug development. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action to aid researchers in the fields of oncology and drug discovery.

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